![molecular formula C9H8N2S2 B1274096 5-amino-4-phenylthiazole-2-thiol CAS No. 6964-10-9](/img/structure/B1274096.png)
5-amino-4-phenylthiazole-2-thiol
Overview
Description
5-amino-4-phenylthiazole-2-thiol is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of both amino and thione groups in the molecule makes it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
5-Amino-4-phenylthiazole-2(3H)-thione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form charge transfer complexes with compounds like 2,3-dichloro-5,6-dicyano-p-benzoquinone, p-chloranil, o-chloranil, p-bromanil, and chloranilic acid . These interactions suggest that 5-Amino-4-phenylthiazole-2(3H)-thione can participate in redox reactions and potentially influence cellular redox states.
Cellular Effects
5-Amino-4-phenylthiazole-2(3H)-thione affects various types of cells and cellular processes. It has been reported to influence purine and pyrimidine ribonucleotide pools in L1210 ascites cells . This indicates that the compound can impact nucleotide metabolism, which is essential for DNA and RNA synthesis. Additionally, its effects on cellular signaling pathways, gene expression, and cellular metabolism are areas of active research.
Molecular Mechanism
The molecular mechanism of 5-Amino-4-phenylthiazole-2(3H)-thione involves its interactions with biomolecules at the molecular level. It forms charge transfer complexes with various acceptors, indicating its role in redox reactions . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecules involved. The compound’s ability to influence gene expression and cellular signaling pathways further highlights its potential as a biochemical modulator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-phenylthiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenyl isothiocyanate with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-phenylthiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: N-substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
5-amino-4-phenylthiazole-2-thiol exhibits several significant biological activities:
Antimicrobial Activity
This compound has shown notable antimicrobial properties against various pathogens:
- Effective against Candida albicans and Candida glabrata, indicating potential as an antifungal agent.
- Exhibits activity against bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
Research indicates that this compound may inhibit cancer cell proliferation through:
- Induction of apoptosis in cancer cells.
- Modulation of cell cycle progression.
Studies have identified its effectiveness against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116), with IC values indicating significant cytotoxicity .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation. This mechanism highlights its potential in treating inflammatory diseases.
Enzyme Inhibition
This compound has been reported to inhibit specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders .
Applications in Drug Development
Due to its biological activities, this compound is explored as a lead compound for drug development targeting various diseases:
- Antimicrobial Agents : Its effectiveness against fungal and bacterial pathogens positions it as a candidate for new antimicrobial drugs.
- Anticancer Therapeutics : The compound's ability to induce apoptosis in cancer cells makes it a promising scaffold for designing anticancer agents.
Case Study 1: Anticancer Activity
A study synthesized derivatives of thiazole compounds, including this compound, which were tested against multiple cancer cell lines. The results demonstrated that certain derivatives exhibited significant antiproliferative effects with IC values ranging from 10 to 30 µM, showcasing their potential as anticancer drugs .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives. The study revealed that compounds containing the thiazole moiety displayed potent antifungal activity against Candida species and antibacterial effects against various Gram-positive and Gram-negative bacteria. This underscores the relevance of thiazole derivatives in developing new antifungal and antibacterial therapies.
Summary of Findings
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Another heterocyclic compound with similar biological activities.
5-Amino-1,3,4-thiadiazole-2-thiol: Contains both amino and thiol groups, similar to 5-amino-4-phenylthiazole-2-thiol.
Uniqueness
This compound is unique due to the presence of both amino and thione groups, which allows it to participate in a wide range of chemical reactions.
Biological Activity
5-Amino-4-phenylthiazole-2-thiol is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its thiazole ring, amino group, and phenyl substitution, has been the subject of various studies aimed at understanding its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 208.3 g/mol. The compound features a five-membered thiazole ring that includes both sulfur and nitrogen atoms, contributing to its unique reactivity and biological properties.
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
- Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains and fungi. It has shown effectiveness against pathogens such as Candida albicans and Candida glabrata, indicating its potential as an antifungal agent.
2. Anticancer Properties
- Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells.
3. Anti-inflammatory Effects
- The compound has been reported to exhibit anti-inflammatory activity by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation.
4. Enzyme Inhibition
- Several studies have highlighted the inhibitory effects of this compound on specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Charge Transfer Complexes : The compound can form charge transfer complexes with electron acceptors, which may influence redox reactions within cells.
- Binding Affinity : Its amino group allows for hydrogen bonding with biological molecules, enhancing its binding affinity to target proteins or receptors.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Amino-thiazole | Basic thiazole structure | Lacks phenyl substitution; less complex |
Phenylthiazole | Contains a phenyl group | More aromatic character; different reactivity |
5-Methylthiazole | Methyl substitution at the 5-position | Alters electronic properties; affects biological activity |
4-Amino-thiazole | Amino group at different position | Different biological activity profile |
This compound stands out due to its specific amino and phenyl substitutions, which enhance its reactivity and biological activity compared to simpler thiazoles .
Case Studies and Research Findings
- Antifungal Activity Study : A study conducted on the antifungal efficacy of various thiazole derivatives revealed that this compound exhibited potent activity against Candida species, with minimum inhibitory concentrations (MICs) lower than those for standard antifungal agents.
- Cancer Cell Proliferation Inhibition : In vitro experiments showed that treatment with this compound resulted in significant reductions in the viability of cancer cell lines such as HeLa and MCF-7, indicating its potential as an anticancer agent.
- Enzyme Inhibition Research : Investigations into the enzyme inhibition capabilities of this compound revealed it effectively inhibited key enzymes involved in inflammation pathways, providing insights into its anti-inflammatory mechanisms .
Properties
IUPAC Name |
5-amino-4-phenyl-3H-1,3-thiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c10-8-7(11-9(12)13-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBLEVVSFACJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=S)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219901 | |
Record name | 5-Amino-4-phenylthiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6964-10-9 | |
Record name | 5-Amino-4-phenyl-2(3H)-thiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6964-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-4-phenylthiazole-2(3H)-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006964109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC66334 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-4-phenylthiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-4-phenylthiazole-2(3H)-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.